10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[75002,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzylsulfanyl group: This step is achieved through nucleophilic substitution reactions using benzyl thiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylsulfanyl and dimethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl thiol, methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes, while the diazatricyclo structure can bind to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol .
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one .
Uniqueness
10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[750
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
10-benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione |
InChI |
InChI=1S/C20H18N2O3S/c1-21-18(23)16-14-10-6-7-11-15(26-12-13-8-4-3-5-9-13)17(14)25-19(16)22(2)20(21)24/h3-11,15H,12H2,1-2H3 |
InChI Key |
SSGMGKNVNMIVDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=C(O2)C(C=CC=C3)SCC4=CC=CC=C4)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.